PC Azido-PEG11-NHS carbonate ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

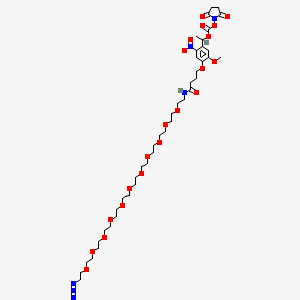

1-[4-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O21/c1-34(68-42(52)69-47-40(50)5-6-41(47)51)35-32-37(55-2)38(33-36(35)48(53)54)67-9-3-4-39(49)44-7-10-56-12-14-58-16-18-60-20-22-62-24-26-64-28-30-66-31-29-65-27-25-63-23-21-61-19-17-59-15-13-57-11-8-45-46-43/h32-34H,3-31H2,1-2H3,(H,44,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWNHKFTJAJEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N6O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

993.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PC Azido-PEG11-NHS Carbonate Ester: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of PC Azido-PEG11-NHS carbonate ester. This heterobifunctional, photocleavable linker is a versatile tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring three key functional components: a photocleavable (PC) 2-nitrobenzyl group, an azide (B81097) (N3) moiety, and an N-hydroxysuccinimide (NHS) carbonate ester. The extended PEG11 spacer enhances solubility and provides spatial separation between conjugated molecules.

The NHS ester facilitates covalent linkage to primary amines (-NH2) on proteins, antibodies, or other biomolecules through a stable amide bond. The azide group enables highly efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". The central 2-nitrobenzyl linker allows for precise cleavage and release of conjugated payloads upon exposure to near-UV light (approximately 365 nm).

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 993.03 g/mol | [1][2] |

| Molecular Formula | C42H68N6O21 | [1][2] |

| Purity | ≥95% | [1][2] |

| CAS Number | 2353409-91-1 | [1] |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Storage Conditions | Store at -20°C, keep in a dark place under an inert atmosphere. |

Experimental Protocols

Bioconjugation to an Amine-Containing Protein

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest with accessible primary amines

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.

-

Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

PROTAC Synthesis via Click Chemistry

This protocol outlines a representative synthesis of a PROTAC molecule using the azide-functionalized protein from the previous step and an alkyne-modified E3 ligase ligand.

Materials:

-

Azide-functionalized protein (from Protocol 2.1)

-

Alkyne-modified E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction buffer (e.g., PBS)

-

Purification system (e.g., HPLC, FPLC)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized protein and a 1.5- to 5-fold molar excess of the alkyne-modified E3 ligase ligand in the reaction buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).

-

Click Reaction: To the protein-ligand mixture, add THPTA to a final concentration of 1 mM, followed by sodium ascorbate to 5 mM, and finally CuSO4 to 0.5 mM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Purification: Purify the resulting PROTAC molecule using an appropriate chromatography method to remove unreacted components and catalysts.

-

Analysis: Characterize the final PROTAC construct by mass spectrometry and assess its purity by HPLC.

Photocleavage of the Linker

This protocol details the procedure for cleaving the PC linker and releasing the conjugated molecule.

Materials:

-

PROTAC or other molecule conjugated via the this compound linker

-

Near-UV lamp (e.g., 365 nm)

-

Appropriate buffer for the conjugated molecule

Procedure:

-

Sample Preparation: Prepare a solution of the conjugated molecule in a suitable buffer.

-

Irradiation: Expose the solution to a near-UV light source (365 nm). The duration of exposure will depend on the light intensity and the quantum yield of the cleavage reaction but is typically in the range of 5-30 minutes.

-

Monitoring Cleavage: Monitor the progress of the cleavage reaction by analytical techniques such as HPLC or mass spectrometry to detect the appearance of the cleaved products.

-

Post-Cleavage Analysis: Once cleavage is complete, the released molecule can be isolated and further analyzed or used in downstream applications.

Visualized Workflows and Mechanisms

PROTAC Synthesis and Mechanism of Action

Caption: Workflow for PROTAC synthesis and its subsequent mechanism of action.

Bioconjugation Reactions

Caption: Key bioconjugation reactions of the linker.

Photocleavage Mechanismdot

References

An In-depth Technical Guide to Photocleavable Biotin Linkers

For Researchers, Scientists, and Drug Development Professionals

Photocleavable (PC) biotin (B1667282) linkers are powerful tools in modern biological research and drug development, enabling the precise capture and subsequent release of target biomolecules through the application of light. This guide provides a comprehensive overview of the core properties of PC biotin linkers, detailed experimental protocols, and visualizations of their application in key experimental workflows.

Core Principles of Photocleavable Biotin Linkers

Photocleavable biotin linkers are tripartite molecules consisting of a biotin moiety for high-affinity binding to streptavidin, a photolabile linker that can be cleaved upon exposure to a specific wavelength of light, and a reactive group for conjugation to a target biomolecule.[1][2] The most common photocleavable unit is the 2-nitrobenzyl group, which undergoes cleavage when irradiated with near-UV light, typically in the 300-365 nm range.[3][4][5] This light-induced cleavage allows for the gentle and specific release of the captured biomolecule, preserving its integrity for downstream analysis.[6]

The key advantage of this technology lies in the ability to elute captured molecules without the harsh denaturing conditions required to disrupt the strong biotin-streptavidin interaction.[7] This makes PC biotin linkers ideal for applications involving the study of protein-protein interactions, the isolation of delicate protein complexes, and the analysis of cellular signaling pathways.

Quantitative Properties of Photocleavable Biotin Linkers

The efficiency and specificity of photocleavable biotin linkers are determined by several key quantitative parameters. The following table summarizes these properties for commonly used nitrobenzyl-based linkers.

| Property | Value | Description | References |

| Cleavage Wavelength | 300 - 365 nm | The range of UV light that effectively induces cleavage of the photolabile linker. | [1][8][9] |

| Quantum Yield (Φ) | 0.49 - 0.63 | A measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that result in a chemical change. | [4][10] |

| Cleavage Half-Life | ~1.6 minutes | The time required for 50% of the photocleavable linkers to be cleaved under specific UV irradiation conditions (e.g., 302 nm, 1940 µW/cm²). | [11] |

| Cleavage Time | < 4 - 10 minutes | The typical time required for complete or near-complete cleavage in solution, depending on light intensity and sample concentration. | [1][6][12] |

| Spacer Arm Length | 10 atoms (~15 Å) to >30 Å | The length of the chemical spacer between the biotin and the reactive group, which can influence steric hindrance and binding efficiency. | [13][14][15] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of photocleavable biotin linkers. Below are protocols for key experiments.

Protocol 1: Affinity Purification of a Biotinylated Oligonucleotide

This protocol describes the purification of a synthetic oligonucleotide functionalized with a photocleavable biotin linker.

Materials:

-

5'-PCB-oligonucleotide (oligonucleotide with a 5' photocleavable biotin)

-

Streptavidin-agarose beads

-

Phosphate (B84403) buffer (pH 7.2)

-

UV lamp (e.g., Black Ray XX-15 UV lamp, 365 nm, ~1.1 mW/cm²)[9]

-

Microcentrifuge and spin filters (0.22 µm)

Procedure:

-

Binding: Incubate the crude 5'-PCB-oligonucleotide solution with streptavidin-agarose beads for 1 hour at room temperature with gentle agitation.[1][16]

-

Washing: Pellet the beads by centrifugation (e.g., 5000 rpm for 5 minutes) and wash them three times with phosphate buffer to remove unbound oligonucleotides.[1][16]

-

Resuspension: Resuspend the beads in phosphate buffer.[1][16]

-

Photocleavage: Irradiate the bead suspension with a UV lamp at a distance of approximately 15 cm for 5-10 minutes.[9]

-

Elution: Separate the beads from the supernatant containing the purified, 5'-phosphorylated oligonucleotide by centrifugation through a spin filter.[1][16]

-

Analysis: The purified oligonucleotide in the supernatant can be analyzed by HPLC or other methods.

Protocol 2: Immunoprecipitation and Photocleavage of a Target Protein

This protocol outlines the immunoprecipitation of a target protein using a biotinylated antibody and a photocleavable linker system for subsequent release.

Materials:

-

Cell lysate containing the target protein

-

Biotinylated primary antibody against the target protein

-

Streptavidin-coated magnetic beads

-

IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol)

-

Photocleavage Buffer (e.g., PBS, pH 7.4)

-

UV lamp (365 nm)

Procedure:

-

Pre-clearing: Pre-clear the cell lysate by incubating with streptavidin magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunocapture: Incubate the pre-cleared lysate with the biotinylated primary antibody for 2-4 hours at 4°C with gentle rotation.

-

Affinity Capture: Add streptavidin magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the magnetic beads using a magnetic stand and wash them three to five times with cold IP Lysis/Wash Buffer.

-

Resuspension for Cleavage: Resuspend the beads in Photocleavage Buffer.

-

Photocleavage: Irradiate the bead suspension with a 365 nm UV lamp for 10-30 minutes on ice or at 4°C. The optimal time should be determined empirically.

-

Elution: Pellet the magnetic beads and collect the supernatant containing the eluted, tag-less target protein and its interacting partners.

-

Downstream Analysis: The eluted proteins are ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships within biological pathways elucidated using photocleavable biotin linkers.

Experimental Workflow: Proteomic Identification of Protein-Protein Interactions

This workflow demonstrates the use of a photocleavable biotinylated crosslinker to identify interacting proteins.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purification of DNA Nanoparticles Using Photocleavable Biotin Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of PC Azido-PEG11-NHS Carbonate Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PC Azido-PEG11-NHS carbonate ester is a versatile, heterotrifunctional linker molecule designed for advanced bioconjugation strategies, particularly in the fields of proteomics, drug delivery, and the development of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its core mechanism of action, detailing the function of its three key components: the amine-reactive N-hydroxysuccinimide (NHS) carbonate ester, the bioorthogonal azide (B81097) group, and the central photocleavable phosphocholine (B91661) (PC) core. This document outlines the reaction mechanisms, presents available quantitative data, provides detailed experimental protocols for its use, and includes visualizations of the key chemical processes and workflows.

Core Components and Their Mechanism of Action

The this compound molecule is comprised of three primary functional domains connected by a polyethylene (B3416737) glycol (PEG) spacer:

-

N-hydroxysuccinimide (NHS) Carbonate Ester: This functional group is responsible for the initial conjugation of the linker to a target molecule.

-

Azide (N₃) Group: This group enables subsequent bioorthogonal "click chemistry" reactions.

-

Photocleavable (PC) Core: This central feature allows for the controlled cleavage of the conjugated molecules upon exposure to near-UV light.

-

Polyethylene Glycol (PEG11) Linker: A spacer of eleven ethylene (B1197577) glycol units that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1][2]

NHS Carbonate Ester: Amine-Reactive Conjugation

The primary mode of action for the NHS carbonate ester is its reaction with primary amines (-NH₂) present on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides.[3][4] This reaction, a nucleophilic acyl substitution, forms a stable carbamate (B1207046) (urethane) linkage.

The reaction is pH-dependent, with optimal reactivity typically observed in the range of pH 7.2 to 8.5.[5] In this pH range, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form the stable carbamate bond. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency, particularly in dilute protein solutions.[6][7]

reagents [label=<

R₁-O-C(=O)-O-NHS

- H₂N-R₂

];

transition [label="pH 7.2-8.5", shape=none, fontcolor="#34A853"];

products [label=<

R₁-O-C(=O)-NH-R₂

- NHS

];

hydrolysis [label=<

H₂O

, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

hydrolysis_product [label=<

R₁-OH + CO₂

- NHS

];

reagents -> transition [arrowhead=none]; transition -> products [label="Aminolysis"]; reagents -> hydrolysis [label="Hydrolysis (Side Reaction)", color="#EA4335"]; hydrolysis -> hydrolysis_product [color="#EA4335"]; }

Caption: Two primary pathways for azide-alkyne click chemistry.

Photocleavable (PC) Core: Controlled Release

A key feature of this linker is its photocleavable core, which allows for the release of the conjugated molecules upon irradiation with near-UV light (typically around 365 nm). [3][8]This provides spatiotemporal control over the release of a payload or the disruption of a molecular complex. The photocleavage mechanism is based on a 2-nitrobenzyl group or similar photolabile moiety within the phosphocholine structure. Upon absorption of a photon, this group undergoes an intramolecular rearrangement, leading to the cleavage of the linker. [9]The efficiency of photocleavage can be high, with reports of over 90% cleavage in 5-25 minutes with a low-intensity near-UV lamp. [10] Diagram of Photocleavage Mechanism:

Caption: General mechanism of photocleavage of the PC linker.

Quantitative Data

Precise quantitative data for the this compound is not extensively available in peer-reviewed literature, as it is a commercial product. However, data from related compounds and general reaction classes can provide valuable insights into expected performance.

Table 1: Reactivity and Stability of NHS Esters

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Optimal pH for Amine Reaction | 7.2 - 8.5 | Aqueous buffer | [5] |

| Half-life of Hydrolysis (NHS Ester) | 4-5 hours | pH 7.0, 0°C | [5] |

| 10 minutes | pH 8.6, 4°C | [5] | |

| Half-life of Hydrolysis (Porphyrin-NHS Ester) | 125 - 210 minutes | pH 8.0 - 9.0, RT, 50 mM carbonate buffer/10% DMSO | [6][11] |

| Amidation Yield (Porphyrin-NHS Ester) | 80 - 92% | 1.0 mM NHS ester, 2.0 mM amine, pH 8.0-9.0, RT | [6]|

Table 2: Reactivity and Properties of Photocleavable Linkers

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Cleavage Wavelength | ~365 nm (near-UV) | Aqueous solution | [12][13] |

| Cleavage Time | 5 - 25 minutes | Low-intensity UV lamp (1-5 mW/cm²) | [10][12] |

| Cleavage Efficiency | > 90% | Low-intensity UV lamp | [10] |

| Cleavage Time (PC Linker in Oligo) | < 5 minutes | 300-350 nm UV lamp, 15 cm distance | [13]|

Experimental Protocols

The following are generalized protocols for the three key reactions involving this compound. Note: These protocols are starting points and should be optimized for specific molecules and experimental conditions.

Protocol 1: Conjugation of an Amine-Containing Molecule via the NHS Carbonate Ester

Materials:

-

Amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

-

Buffer Exchange: Ensure the amine-containing molecule is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. The pH should be adjusted to 7.2-8.5.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the solution of the amine-containing molecule. Vortex gently to mix.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.

-

Characterization: Confirm conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, or UV-Vis spectroscopy if the attached molecule has a chromophore.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized molecule from Protocol 1

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., THPTA or TBTA)

-

Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Stock Solutions:

-

Azide-functionalized molecule in buffer.

-

Alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).

-

20 mM CuSO₄ in water.

-

100 mM sodium ascorbate in water (prepare fresh).

-

50 mM THPTA in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.5-5 equivalents).

-

Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

-

Initiate Reaction: Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove the copper catalyst and excess reagents.

-

Characterization: Analyze the final product by mass spectrometry and/or HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-functionalized molecule from Protocol 1

-

Strained alkyne-containing molecule (e.g., DBCO, BCN)

-

Appropriate buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Stock Solutions:

-

Azide-functionalized molecule in buffer.

-

Strained alkyne-containing molecule in a compatible solvent (e.g., DMSO).

-

-

Conjugation Reaction: Add the strained alkyne-containing molecule (1.5-3 equivalents) to the solution of the azide-functionalized molecule.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours, or at 37°C for faster kinetics, if the biomolecules are stable at this temperature.

-

Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.

-

Characterization: Analyze the final product by mass spectrometry and/or HPLC.

Protocol 4: Photocleavage of the Conjugate

Materials:

-

Purified conjugate from Protocol 2 or 3 in a UV-transparent vessel (e.g., quartz cuvette or microplate).

-

Near-UV lamp (e.g., 365 nm).

Procedure:

-

Irradiation: Expose the solution of the conjugate to a near-UV light source (e.g., a 365 nm lamp) at a controlled distance and intensity.

-

Time Course: If optimizing, take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes) to monitor the progress of the cleavage.

-

Analysis: Analyze the irradiated solution and aliquots by HPLC, mass spectrometry, or SDS-PAGE to confirm the cleavage and identify the released products. [8][14]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow utilizing the this compound for the sequential conjugation of two molecules with a final photocleavage step.

Caption: A three-step experimental workflow using the trifunctional linker.

Conclusion

The this compound is a powerful tool for creating complex, cleavable bioconjugates. Its trifunctional nature allows for a modular and controlled approach to linking different molecular entities. The NHS carbonate ester provides a reliable method for attaching the linker to primary amines, the azide group offers a bioorthogonal handle for highly specific click chemistry reactions, and the photocleavable core enables the release of conjugated molecules with high spatiotemporal control. This combination of features makes it an invaluable reagent for a wide range of applications in modern chemical biology and drug development. Researchers should carefully consider the reaction conditions and perform necessary optimizations to achieve the desired outcomes for their specific applications.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 2353409-91-1 | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Photocleavable peptide-DNA conjugates: synthesis and applications to DNA analysis using MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. vectorlabs.com [vectorlabs.com]

- 13. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]

- 14. biosyn.com [biosyn.com]

An In-depth Technical Guide to the Solubility and Stability of PC Azido-PEG11-NHS Carbonate Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of PC Azido-PEG11-NHS carbonate ester, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. Understanding the physicochemical properties of this reagent is paramount for its effective use in developing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Introduction to this compound

This compound is a versatile chemical tool that incorporates three key functional elements:

-

A photocleavable (PC) linker, which allows for the release of conjugated molecules upon exposure to UV light.

-

An azide (N₃) group, enabling covalent bond formation with alkyne-containing molecules via "click chemistry."

-

An N-hydroxysuccinimide (NHS) carbonate ester , which reacts with primary amines on proteins, peptides, and other biomolecules to form stable carbamate (B1207046) linkages.

-

A polyethylene glycol (PEG) spacer (PEG11), which enhances solubility and reduces immunogenicity of the conjugate.

This combination of features allows for the precise and controlled conjugation and subsequent release of a wide range of molecules.

Solubility Profile

Qualitative Solubility:

Based on supplier information for this and structurally similar compounds, this compound is expected to be soluble in a range of common organic solvents and to a limited extent in aqueous buffers.

| Solvent | Expected Solubility | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A common solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for stock solutions. Ensure it is amine-free to prevent reaction with the NHS ester. |

| Dichloromethane (DCM) | Soluble | A non-polar organic solvent in which the compound is likely soluble. |

| Water | Sparingly Soluble | The PEG chain enhances aqueous solubility, but the overall molecule may have limited solubility. For reactions in aqueous media, a co-solvent like DMSO or DMF is often used. |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Solubility is pH-dependent. The NHS ester is unstable in aqueous solutions, especially at neutral to high pH. |

Stability Profile

The stability of this compound is primarily influenced by the reactivity of the NHS carbonate ester and the photocleavable linker.

Storage and Handling

For long-term storage, it is recommended to store this compound at -20°C under desiccated conditions . The NHS ester moiety is highly susceptible to hydrolysis in the presence of moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

pH-Dependent Hydrolysis of the NHS Carbonate Ester

The primary degradation pathway for this molecule in aqueous solution is the hydrolysis of the NHS carbonate ester, which renders it inactive for conjugation to primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.

-

Acidic pH (pH < 6): The NHS ester is relatively stable.

-

Neutral pH (pH 7-7.5): Hydrolysis occurs at a moderate rate.

-

Alkaline pH (pH > 8): The rate of hydrolysis increases significantly.

While the amination reaction with primary amines is also favored at slightly alkaline pH (typically pH 7.2-8.5), a compromise must be made to balance the rate of the desired reaction with the rate of hydrolysis.

The half-life of NHS esters can vary from hours at pH 7 to minutes at pH 8.6. Carbonate esters are generally more stable than succinimidyl esters, which could offer a wider window for conjugation reactions.

Stability of the Photocleavable Linker

The photocleavable linker is designed to be stable under typical physiological conditions and common bioconjugation reaction conditions. Cleavage is induced by exposure to UV light (typically around 365 nm).

Experimental Protocols

Given the lack of specific quantitative data, the following protocols provide a framework for researchers to determine the solubility and stability of this compound in their own laboratory settings.

Protocol for Determining Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, Water, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm that excess solid is still present.

-

Centrifuge the solution at high speed to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility in mg/mL or mM.

Protocol for Assessing Stability (Hydrolysis Rate) by HPLC

This protocol monitors the degradation of the NHS ester in an aqueous buffer over time.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., PBS pH 7.4)

-

DMSO or DMF

-

HPLC system with a C18 column and UV detector

-

Thermostatted autosampler

Procedure:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.

-

Initiate the hydrolysis reaction by diluting the stock solution into the pre-warmed aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <5%).

-

Immediately inject a sample (t=0) onto the HPLC system.

-

Continue to inject samples at regular time intervals (e.g., every 15-30 minutes for several hours).

-

Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolyzed product over time.

-

Calculate the half-life (t₁/₂) of the NHS ester under the tested conditions by plotting the natural logarithm of the parent peak area versus time.

Visualizations

General Bioconjugation Workflow

Caption: General workflow for bioconjugation using this compound.

NHS Ester Hydrolysis vs. Aminolysis Signaling Pathway

Caption: Competing reactions of the NHS ester moiety in an aqueous environment.

Conclusion

This compound is a powerful tool for creating advanced bioconjugates. A thorough understanding of its solubility and stability is essential for successful and reproducible experimental outcomes. While this guide provides a comprehensive overview based on available data and chemical principles, it is recommended that researchers perform in-house validation of solubility and stability under their specific experimental conditions to ensure optimal performance.

The Architect's Toolkit: A Deep Dive into PEGylated Crosslinkers for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, where precision and stability are paramount, PEGylated crosslinkers have emerged as indispensable tools. This technical guide provides a comprehensive exploration of polyethylene (B3416737) glycol (PEG) linkers, offering insights into their fundamental principles, diverse chemistries, and practical applications in creating highly effective bioconjugates for therapeutic and diagnostic purposes.

Core Principles of PEGylation in Bioconjugation

PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, and nanoparticles, is a cornerstone of modern biopharmaceutical development. This strategy is primarily employed to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

At its core, a PEGylated crosslinker is a molecule that incorporates a PEG chain as a spacer between two reactive functional groups.[1] These linkers serve as flexible, hydrophilic bridges that connect a biomolecule of interest to another molecule, such as a drug, a fluorescent dye, or another protein.[2] The inherent properties of the PEG chain—biocompatibility, solubility in aqueous and organic solvents, and resistance to protein adsorption—make it an ideal component for sophisticated bioconjugate design.[1]

The key benefits of incorporating PEGylated crosslinkers include:

-

Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic molecules, a crucial attribute for drug formulation and delivery.

-

Prolonged Circulation Half-Life: The increased hydrodynamic volume of a PEGylated molecule reduces its rate of renal clearance, thereby extending its circulation time in the bloodstream.

-

Reduced Immunogenicity: The flexible PEG chain can effectively "mask" antigenic epitopes on the surface of a therapeutic protein, diminishing the likelihood of an immune response.

-

Improved Stability: PEG chains can protect the conjugated biomolecule from enzymatic degradation, enhancing its stability in biological environments.

-

Controlled Spacing: The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules, which can be critical for optimizing biological activity and minimizing steric hindrance.[2]

A Universe of Possibilities: Types of PEGylated Crosslinkers

PEGylated crosslinkers can be broadly categorized based on the reactivity of their terminal functional groups and the nature of the PEG chain itself.

Based on Reactivity:

-

Homobifunctional Crosslinkers: These linkers possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group or for creating intramolecular crosslinks.[3] Common reactive groups include NHS esters for targeting primary amines and maleimides for targeting sulfhydryl groups.[4]

-

Heterobifunctional Crosslinkers: Featuring two different reactive groups, these linkers enable the sequential and controlled conjugation of two different molecules.[5] This approach offers greater specificity and reduces the formation of unwanted byproducts.[6] A typical heterobifunctional crosslinker might contain an NHS ester at one end and a maleimide (B117702) at the other, allowing for the specific linkage of an amine-containing molecule to a sulfhydryl-containing molecule.[7]

Based on Linker Characteristics:

-

Linear PEG Linkers: These are the most common type, consisting of a straight chain of ethylene (B1197577) glycol units.[8]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core, which can offer enhanced steric shielding and may be more effective at increasing protein stability compared to linear PEGs of similar molecular weight.[8][9]

-

Cleavable PEG Linkers: Designed with a labile bond within the linker, these crosslinkers can be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[1] This feature is particularly valuable for drug delivery applications where the controlled release of a therapeutic payload at the target site is desired.[1]

-

Non-Cleavable PEG Linkers: These linkers form a stable, permanent bond between the conjugated molecules.[1]

Quantitative Insights: The Impact of PEG Linker Properties

The selection of a PEGylated crosslinker with the appropriate length and architecture is a critical decision in bioconjugate design. The following tables summarize quantitative data from various studies, illustrating the profound effect of these parameters on the performance of bioconjugates, particularly antibody-drug conjugates (ADCs).

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [10]

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG6 | ~4.0 | 0.47 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| PEG24 | ~2.5 | 0.29 |

| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |

Table 2: Effect of Mini-PEG Linker Length on Receptor Binding Affinity [10]

| PEG Linker Length | IC50 (nM) |

| PEG2 | 3.1 ± 0.2 |

| PEG3 | 3.9 ± 0.3 |

| PEG4 | 5.4 ± 0.4 |

| PEG6 | 5.8 ± 0.3 |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity. |

These data highlight a general trend where increasing PEG linker length can decrease the clearance rate of an ADC, thereby prolonging its circulation time. However, the effect on binding affinity can be more complex, with shorter linkers sometimes proving more beneficial for specific receptor-ligand interactions.[10]

The Chemist's Guide: Key Bioconjugation Chemistries

The covalent attachment of PEGylated crosslinkers to biomolecules is achieved through a variety of well-established chemical reactions that target specific functional groups.

Amine-Reactive Chemistry: Targeting Lysine (B10760008) Residues and N-Termini

The most common targets for PEGylation are the primary amines found in the side chains of lysine residues and at the N-terminus of proteins.[11]

-

N-Hydroxysuccinimide (NHS) Ester Chemistry: PEG-NHS esters react with primary amines at a pH of 7-9 to form stable amide bonds.[11][12] This is one of the most widely used methods for protein modification.

Sulfhydryl-Reactive Chemistry: Targeting Cysteine Residues

The thiol group of cysteine residues provides a unique target for highly specific conjugation.

-

Maleimide Chemistry: PEG-maleimide derivatives react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[11][13]

Carbonyl-Reactive Chemistry: Targeting Aldehydes and Ketones

-

Hydrazide and Aminooxy Chemistry: Aldehyde- or ketone-containing biomolecules can be targeted by PEG linkers functionalized with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively.[14][15] Oxime bonds are notably more stable than hydrazone bonds.[14]

In Action: PEGylated ADCs and Signaling Pathways

A prime example of the successful application of PEGylated crosslinkers is in the development of Antibody-Drug Conjugates (ADCs). In HER2-positive breast cancer, for instance, ADCs targeting the HER2 receptor have revolutionized treatment.[16] A PEG linker in such an ADC can improve its solubility and stability, allowing for the delivery of a potent cytotoxic payload directly to the cancer cells.[17]

The general mechanism of action for a HER2-targeted ADC is as follows:

-

The antibody component of the ADC binds to the HER2 receptor on the surface of a cancer cell.[18]

-

The ADC-HER2 complex is internalized by the cell.[18]

-

Inside the cell, the linker is cleaved (in the case of a cleavable linker), releasing the cytotoxic payload.[19]

-

The payload then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage.[18]

Experimental Protocols: A Practical Guide

The successful implementation of bioconjugation strategies relies on well-defined experimental protocols. Below are detailed methodologies for key experiments involving PEGylated crosslinkers.

Protocol 1: NHS-Ester PEGylation of an Antibody

Objective: To conjugate an NHS-ester-activated PEG linker to the primary amines of an antibody.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.5)[20]

-

NHS-PEG-linker

-

Amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column for purification[20]

-

Anhydrous DMSO or DMF[12]

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[20]

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][12] Do not store the stock solution as the NHS ester is moisture-sensitive and will hydrolyze.[2][12]

-

Conjugation Reaction:

-

Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the antibody (a 10 to 50-fold molar excess is a common starting point).[20]

-

Slowly add the PEG-NHS ester solution to the antibody solution while gently stirring.[20]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[20]

-

-

Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS-PEG linker. Incubate for 15-30 minutes at room temperature.[20]

-

Purification: Purify the PEGylated antibody from unreacted PEG linker and other small molecules using an SEC column.[20]

-

Characterization: Characterize the purified conjugate for purity, concentration, and degree of PEGylation.

Protocol 2: Maleimide-Thiol Conjugation of a Protein

Objective: To conjugate a maleimide-activated PEG linker to a thiol-containing protein.

Materials:

-

Thiol-containing protein (e.g., a protein with a free cysteine residue)

-

PEG-Maleimide reagent

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[11]

-

Reducing agent (e.g., TCEP or DTT), if necessary

-

Desalting column or dialysis cassette for purification[11]

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[11]

-

If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced. Add a 10-100x molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to the addition of the PEG-maleimide.

-

-

PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable solvent.

-

Conjugation Reaction:

-

Purification: Remove unreacted PEG-Maleimide by size-exclusion chromatography or dialysis.[13]

-

Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm its integrity.

Conclusion

PEGylated crosslinkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their ability to enhance the solubility, stability, and pharmacokinetic properties of biomolecules has been instrumental in the development of a new generation of therapeutics and diagnostics. By understanding the fundamental principles of PEGylation, the diverse array of available crosslinker chemistries, and the impact of linker design on bioconjugate performance, researchers can rationally design and synthesize innovative bioconjugates with optimized efficacy and safety profiles. The continued evolution of PEGylated crosslinker technology promises to unlock even greater potential in the development of targeted therapies and precision medicine.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 3. Bioactivity of PEGylated Graphene Oxide Nanoparticles Combined with Near-Infrared Laser Irradiation Studied in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. HER2 Targeted Therapies In Breast Cancer | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]

- 16. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. broadpharm.com [broadpharm.com]

PC Azido-PEG11-NHS carbonate ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and experimental procedures for PC Azido-PEG11-NHS carbonate ester, a versatile heterobifunctional linker used in bioconjugation and drug development.

Core Properties

This compound is a photocleavable (PC) linker containing an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, separated by a polyethylene (B3416737) glycol (PEG) spacer. The NHS ester allows for covalent attachment to primary amines on proteins or other molecules, while the azide group enables subsequent conjugation to alkyne-containing molecules via click chemistry. The photocleavable linker provides a mechanism for the controlled release of conjugated molecules upon exposure to UV light.

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | ~993.0 g/mol | [1][2][3] |

| Chemical Formula | C42H68N6O21 | [1][2][4] |

| CAS Number | 2353409-91-1 | [1][2][3] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | -20°C, desiccated, and protected from light | [4] |

Key Applications

This linker is primarily utilized in:

-

PROTAC® Synthesis: As a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

-

Antibody-Drug Conjugates (ADCs): To link antibodies to cytotoxic drugs.

-

Bioconjugation and Labeling: For the attachment of molecules to proteins, amine-modified oligonucleotides, and other amine-containing biomolecules.[4]

-

Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

Experimental Protocols

The following are representative protocols for the use of this compound. Optimization may be required for specific applications.

Materials and Reagents

-

This compound

-

Amine-containing protein or molecule of interest

-

Alkyne-containing molecule for click chemistry

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris or glycine)

-

Desalting columns or dialysis equipment

-

For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-

For SPAAC: A strained alkyne (e.g., DBCO or BCN).

-

UV lamp (e.g., 365 nm) for photocleavage.

Stage 1: NHS Ester Conjugation to an Amine-Containing Protein

This protocol describes the labeling of a protein with the linker.

-

Preparation of Protein: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5]

-

Preparation of Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5][6] The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[5][6]

-

Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution.[6] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]

-

Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl or glycine (B1666218) can be added to a final concentration of 50-100 mM.[7]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer.[6] The resulting product is the azide-functionalized protein.

Stage 2: Azide-Alkyne Click Chemistry

This protocol outlines the conjugation of the azide-functionalized protein to an alkyne-containing molecule.

-

Reactant Preparation: In a suitable reaction buffer, combine the azide-functionalized protein and the alkyne-containing molecule.

-

Catalyst Preparation: Prepare fresh solutions of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-

Reaction Initiation: Add the catalyst components to the mixture of the azide- and alkyne-containing molecules.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

-

Purification: Purify the final conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove the catalyst and unreacted components.

-

Reactant Preparation: In a suitable reaction buffer, combine the azide-functionalized protein and a molecule containing a strained alkyne (e.g., DBCO or BCN).[1]

-

Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactants.

-

Purification: Purify the final conjugate using standard protein purification techniques to remove any unreacted molecules.

Stage 3: Photocleavage

The linker can be cleaved to release the conjugated molecules.

-

Sample Preparation: Prepare the purified conjugate in a suitable buffer.

-

UV Exposure: Expose the sample to UV light, typically around 365 nm.

-

Cleavage Time: The time required for cleavage will depend on the intensity of the UV source and the concentration of the conjugate. It is recommended to perform a time-course experiment to determine the optimal exposure time.

-

Analysis: Analyze the products of the cleavage reaction by methods such as HPLC or mass spectrometry to confirm the release of the conjugated molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using this compound in a two-step conjugation process followed by photocleavage.

Caption: Experimental workflow for bioconjugation using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS: 2353409-91-1 | AxisPharm [axispharm.com]

- 3. 化合物 this compound|T18517|TargetMol - ChemicalBook [chemicalbook.com]

- 4. This compound, 2353409-91-1 | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

A Deep Dive into Click Chemistry: An In-depth Technical Guide to Azide-PEG-NHS Esters

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, precision, efficiency, and biocompatibility are paramount. "Click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful tool that fulfills these criteria, offering a modular approach to covalently linking molecules.[1][2] This guide provides a comprehensive technical overview of a key player in the click chemistry toolbox: the Azide-Polyethylene Glycol-N-Hydroxysuccinimide (Azide-PEG-NHS) ester. These heterobifunctional linkers are instrumental in the site-specific modification of biomolecules, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[3][4][5]

The Core of Click Chemistry: A Reaction of Efficiency

Click chemistry describes a class of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1][6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[7][8][9] This reaction is highly efficient and tolerant of a wide range of functional groups and aqueous environments, making it ideal for biological applications.[7][9]

A significant advancement in this field is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a potentially cytotoxic copper catalyst.[2][7] SPAAC utilizes strained cyclooctynes that readily react with azides, offering a truly bioorthogonal conjugation strategy.[7]

Azide-PEG-NHS Esters: The Versatile Bridge

Azide-PEG-NHS esters are versatile reagents that combine three key functional elements:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the efficient and specific conjugation of the linker to primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins, peptides, and other biomolecules, forming a stable amide bond.[3][10][11][12]

-

Polyethylene Glycol (PEG) Spacer: The PEG linker is a flexible, hydrophilic chain that offers several advantages.[13][14] It can enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and provide spatial separation between the conjugated molecules.[13][14][15]

-

Azide Group: This functional group is the key to the "click" reaction. It remains inert until it encounters its alkyne partner, allowing for highly specific and controlled secondary conjugation.[3][16]

The combination of these features makes Azide-PEG-NHS esters powerful tools for a two-step bioconjugation strategy. First, the biomolecule of interest is "activated" with the azide functionality via the NHS ester. Then, a second molecule containing an alkyne group can be "clicked" onto the azide-modified biomolecule.[13][17]

Quantitative Data for Bioconjugation Reactions

The efficiency and conditions of the two key reactions involving Azide-PEG-NHS esters are summarized below.

Table 1: Amine-Reactive Labeling with NHS Esters

| Parameter | Condition |

| Target Functional Group | Primary Amines (-NH2) |

| Reaction pH | 7.0 - 9.0 |

| Typical Reaction Time | 30 - 60 minutes at room temperature; 2 hours on ice |

| Resulting Linkage | Stable Amide Bond |

| Molar Excess of Reagent | 10- to 50-fold molar excess for protein concentrations < 5 mg/mL; 10-fold for ≥ 5 mg/mL |

Data compiled from multiple sources.[10][18]

Table 2: Azide-Alkyne Click Chemistry Reactions

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |

| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |

| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Typical Reaction Temperature | 25°C | 4 - 37°C |

| Typical Yield | Very High (>95%) | Very High (>95%) |

Data compiled from BenchChem Technical Support Team.[17]

Experimental Protocols

The following are detailed methodologies for the key experiments involving Azide-PEG-NHS esters.

Protocol 1: Amine-Reactive Labeling of a Protein with an Azide-PEG-NHS Ester

Objective: To introduce an azide functional group onto a protein using an Azide-PEG-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.[10] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[10]

-

Reagent Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10][17] The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[10]

-

Reaction: Add a calculated molar excess of the Azide-PEG-NHS ester stock solution to the protein solution.[17] The optimal molar excess depends on the protein concentration and the desired degree of labeling and should be determined empirically.[10] A common starting point is a 20-fold molar excess.[10]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[17] Incubate for 15-30 minutes at room temperature.[17]

-

Purification: Remove excess, unreacted Azide-PEG-NHS ester and byproducts by purifying the azide-functionalized protein using SEC or dialysis.[10][17]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an alkyne-containing molecule to the azide-functionalized protein.

Materials:

-

Azide-functionalized protein (from Protocol 1)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper-chelating ligand (e.g., TBTA)

-

Sodium ascorbate (B8700270) (freshly prepared)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-functionalized payload.[17]

-

Catalyst Preparation: Prepare a premix of CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio.[17]

-

Catalyst Addition: Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.[17]

-

Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[17]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.[17]

-

Purification: Purify the final protein-payload conjugate using SEC or dialysis to remove the catalyst, excess payload, and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate a strained alkyne-containing molecule to the azide-functionalized protein without a copper catalyst.

Materials:

-

Azide-functionalized protein (from Protocol 1)

-

Strained alkyne-functionalized molecule of interest (e.g., DBCO or BCN derivative) dissolved in DMSO

Procedure:

-

Reaction Setup: To the purified azide-functionalized protein, add a 2- to 5-fold molar excess of the strained alkyne-functionalized payload.[17]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours.[17] The reaction can also be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

-

Purification: Purify the final protein-payload conjugate using SEC or dialysis to remove the excess payload.[17]

Visualizing the Workflow and Mechanisms

Diagrams illustrating the key processes provide a clearer understanding of the concepts.

Caption: A two-step experimental workflow for bioconjugation using Azide-PEG-NHS esters.

Caption: A comparison of CuAAC and SPAAC click chemistry reaction mechanisms.

Applications in Drug Development and Research

The versatility of Azide-PEG-NHS esters has led to their widespread adoption in various areas of drug development and research:

-

Antibody-Drug Conjugates (ADCs): These reagents are used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[17][19]

-

PROTACs (Proteolysis-Targeting Chimeras): Azide-PEG-NHS esters can serve as linkers in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[20]

-

Drug Delivery and Nanotechnology: PEGylation of drugs and nanoparticles using these linkers can improve their pharmacokinetic properties.[3][5]

-

Biomolecule Labeling and Imaging: The attachment of fluorescent dyes, biotin, or other reporter molecules enables the tracking and detection of biomolecules in complex biological systems.[9]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Azide-PEG-NHS | N3-PEG-SC | AxisPharm [axispharm.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 9. interchim.fr [interchim.fr]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. vectorlabs.com [vectorlabs.com]

- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Azide PEG NHS, N3-PEG-NHS [nanocs.net]

- 16. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. purepeg.com [purepeg.com]

- 20. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for PC Azido-PEG11-NHS Carbonate Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to labeling proteins with PC Azido-PEG11-NHS carbonate ester. This bifunctional, photocleavable (PC) linker incorporates a terminal azide (B81097) group for subsequent bioorthogonal "click" chemistry reactions and an N-hydroxysuccinimide (NHS) carbonate ester for covalent attachment to primary amines on proteins. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Overview

The labeling process involves a two-stage approach. Initially, the NHS ester of the PC Azido-PEG11 linker reacts with primary amines (the ε-amine of lysine (B10760008) residues and the N-terminus) on the target protein to form a stable amide bond. This introduces a versatile azide handle onto the protein. Subsequently, this azide group can be used for covalent attachment of various molecules, such as fluorophores, biotin, or drug molecules, that contain a complementary alkyne group via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). The photocleavable nature of the linker allows for the subsequent release of the conjugated molecule upon exposure to UV light.[1][2][3][4]

Quantitative Data: Recommended Starting Conditions and Optimization

The efficiency of protein labeling with NHS esters is influenced by factors such as the concentration of the protein and the labeling reagent, the reaction buffer composition, and the incubation time and temperature. The degree of labeling (DOL), or the average number of linker molecules conjugated to each protein molecule, can be controlled by adjusting the molar excess of the this compound.

It is recommended to perform small-scale trial reactions to determine the optimal molar excess for your specific protein and desired DOL.

| Protein Concentration | Recommended Starting Molar Excess of NHS Ester | Notes |

| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling. |

| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |

| < 1 mg/mL | 20-50 fold | A higher excess is often needed to compensate for slower reaction kinetics at lower concentrations. |

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for conjugating the this compound to a target protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0 or 0.1 M sodium bicarbonate buffer, pH 8.0-9.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification resin (e.g., size-exclusion chromatography) or dialysis cassette

Procedure:

-

Prepare Protein Solution:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be avoided. If necessary, perform a buffer exchange.

-

-

Prepare this compound Stock Solution:

-

Immediately before use, allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. The NHS-ester moiety is sensitive to moisture and will hydrolyze, so do not prepare stock solutions for long-term storage.

-

-

Labeling Reaction:

-

Add the calculated volume of the 10 mM this compound stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess.

-

Ensure the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing. Protect from light if the conjugated molecule is light-sensitive.

-

-

Quench Reaction (Optional):

-

To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.[5]

-

-

Purify the Azide-Labeled Protein:

-

Remove the unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.

-

The azide-labeled protein is now ready for downstream applications. Store the labeled protein under conditions optimal for the unlabeled protein.

-

Protocol 2: Downstream Click Chemistry Reactions

The azide-functionalized protein can be conjugated to an alkyne-containing molecule of interest using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic, making it more suitable for in vitro applications.[5][6][7]

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purify the Conjugated Protein:

-

Remove the catalyst and excess reagents by size-exclusion chromatography or dialysis.

-

This is a copper-free click chemistry reaction that is ideal for applications in living cells or where copper toxicity is a concern.[8][9] It utilizes a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO, BCN).[10]

Materials:

-

Azide-labeled protein

-

Cyclooctyne-containing molecule (e.g., DBCO-dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the cyclooctyne-containing molecule in DMSO.

-

-

Click Reaction:

-

Combine the azide-labeled protein and the cyclooctyne-containing molecule (typically a 2-10 fold molar excess) in the reaction buffer.

-

Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne and protein.

-

-

Purify the Conjugated Protein:

-

Purify the labeled protein using size-exclusion chromatography or dialysis to remove any unreacted cyclooctyne reagent.

-

Protocol 3: Photocleavage of the PC Linker

The PC linker can be cleaved by exposure to near-UV light, allowing for the release of the conjugated molecule.[11]

Materials:

-

Protein conjugated via the PC Azido-PEG11 linker

-

UV light source (e.g., Black Ray XX-15 UV lamp or similar)

Procedure:

-

Prepare Sample:

-

Place the sample containing the conjugated protein in a suitable UV-transparent vessel.

-

-

UV Irradiation:

-

Expose the sample to near-UV light in the range of 300-350 nm.[11][12] A common emission peak used is 365 nm.[11]

-

The duration of exposure will depend on the intensity of the light source and the concentration of the sample. Complete cleavage can often be achieved within 5 minutes with an appropriate setup.[11] For example, using a lamp with an intensity of 1.1 mW at a distance of ~15-31 cm.[11]

-

It is recommended to perform a time-course experiment to determine the optimal irradiation time for complete cleavage.

-

-

Analysis:

-

Analyze the sample using methods such as SDS-PAGE or mass spectrometry to confirm the cleavage and release of the conjugated molecule.

-

Mandatory Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: Chemical reaction of this compound with a primary amine on a protein.

Caption: Downstream click chemistry applications for azide-labeled proteins.

References

- 1. PC Linker, Protease Cleavable Linker, Cathepsin B Cleavable Linker | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS: 2353409-91-1 | AxisPharm [axispharm.com]

- 4. This compound, 2353409-91-1 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]